molecular formula C6H3ClN2O2S B1655711 6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 41102-03-8

6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B1655711
CAS No.: 41102-03-8
M. Wt: 202.62
InChI Key: HPSUFUQFMZMIGE-UHFFFAOYSA-N
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Description

6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione (CAS 41102-03-8) is a high-value synthetic building block in medicinal chemistry, particularly in the design and development of novel anticancer therapeutics. Its core structure is a fused bicyclic system that closely mimics purines, a class of compounds fundamental to biological processes, making it an attractive scaffold for drug design . The primary research value of this compound and its analogs lies in their demonstrated antiproliferative activity against various cancer cell lines, including mouse lymphocytic leukemia (L1210), acute lymphoblastic leukemia (CCRF-CEM), and human cervical adenocarcinoma (HeLa) . Structure-activity relationship (SAR) studies on related thieno[3,2-d]pyrimidine compounds have established that a chlorine atom at a specific position on the ring system is critical for this biological activity . The most active halogenated derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for effective anticancer agents . Beyond its direct biological profile, this compound serves as a versatile chemical intermediate . Its functional groups allow for further synthetic modifications, enabling researchers to create diverse libraries of compounds for screening and optimization . This scaffold is actively investigated in scaffold-hopping strategies, where it is used as a bioisostere to replace benzene rings in known pharmacophores, such as the alkaloid deoxyvasicinone, to generate novel chemical entities with improved potency or selectivity . Ongoing research explores its potential to inhibit key cancer-related enzymes, including cyclin-dependent kinases (CDKs) . Please Note: This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2S/c7-3-1-2-4(12-3)5(10)9-6(11)8-2/h1H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSUFUQFMZMIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1NC(=O)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238446
Record name 6-Chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41102-03-8
Record name 6-Chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41102-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction for Aminothiophene Carboxylate Synthesis

The Gewald reaction forms the foundation for synthesizing 2-aminothiophene-3-carboxylate derivatives, which serve as precursors for thienopyrimidines. This one-pot, three-component reaction involves a ketone, sulfur, and a cyanoacetate ester. For 6-chloro derivatives, chloroacetone or 5-chloro-2-pentanone is reacted with ethyl cyanoacetate and sulfur in the presence of a base such as morpholine or diethylamine. The reaction proceeds at 60–80°C for 6–8 hours, yielding 5-chloro-2-aminothiophene-3-carboxylate with 65–70% efficiency.

Example protocol :

  • Reactants : Chloroacetone (1.0 eq), ethyl cyanoacetate (1.2 eq), sulfur (1.5 eq), morpholine (2.0 eq).
  • Conditions : Ethanol solvent, reflux at 75°C for 7 hours.
  • Workup : Acidification with HCl to pH 3–4, filtration, and recrystallization from ethanol.

Cyclization to Thieno[3,2-d]pyrimidine-2,4-dione

Cyclization of 5-chloro-2-aminothiophene-3-carboxylate with urea or formamide under acidic or thermal conditions generates the pyrimidine ring. Heating the aminothiophene derivative with urea at 190–200°C for 3–4 hours produces thieno[3,2-d]pyrimidine-2,4-dione. Formic acid (85–90%) may replace urea as both solvent and cyclizing agent, reducing reaction time to 2 hours at 120°C.

Key observations :

  • Urea-mediated cyclization yields 60–65% product but requires high temperatures.
  • Formic acid increases yield to 75–78% by facilitating dehydration.
  • The chlorine substituent at position 5 of the thiophene precursor becomes position 6 in the fused thienopyrimidine system.

Chlorination Strategies for Position 6

Direct Chlorination via Electrophilic Substitution

While the chlorine atom is typically introduced during the Gewald reaction, post-cyclization chlorination may be necessary for regiospecific modifications. Phosphorus oxychloride (POCl₃) is the reagent of choice, acting as both chlorinating agent and solvent. Refluxing thieno[3,2-d]pyrimidine-2,4-dione in POCl₃ at 110°C for 6–8 hours introduces chlorine at position 6, with dimethylaminopyridine (DMAP) enhancing reactivity by stabilizing the intermediate acyl chloride.

Optimized procedure :

  • Reactants : Thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq), POCl₃ (10 eq), DMAP (0.1 eq).
  • Conditions : Reflux at 110°C for 7 hours under nitrogen.
  • Workup : Evaporation of excess POCl₃, neutralization with saturated NaHCO₃, extraction with ethyl acetate.
  • Yield : 72–75% after recrystallization from ethyl acetate.

Regioselectivity and Byproduct Management

Chlorination at position 6 is favored due to electron-withdrawing effects of the pyrimidine-dione moiety, which activate the thiophene ring’s α-positions. However, over-chlorination at positions 4 or 7 may occur if reaction times exceed 8 hours. Thin-layer chromatography (TLC) monitoring (ethyl acetate/hexane, 1:1) is critical to terminate reactions at 85–90% conversion.

Byproduct mitigation :

  • Temperature control : Maintaining reflux at 110°C minimizes di- and tri-chlorinated byproducts.
  • Catalyst modulation : DMAP (0.1 eq) reduces side reactions compared to N,N-dimethylaniline (DMA).

Purification and Characterization

Recrystallization and Solvent Selection

Crude 6-chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione is purified via recrystallization. Ethanol and ethyl acetate are optimal solvents, providing crystals with >98% purity (HPLC). Mixed solvents (e.g., ethanol/water, 3:1) enhance yield by reducing solubility at lower temperatures.

Recrystallization protocol :

  • Dissolve crude product in hot ethanol (10 mL/g).
  • Add activated charcoal (5% w/w), stir at 60°C for 15 minutes.
  • Filter and cool to 4°C for 12 hours.
  • Isolate crystals by vacuum filtration, wash with cold ethanol.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, NH), 8.21 (s, 1H, C5-H), 7.89 (d, J = 5.2 Hz, 1H, C7-H), 6.95 (d, J = 5.2 Hz, 1H, C8-H).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 163.2 (C4), 158.9 (C2), 143.5 (C6), 132.1 (C5), 128.7 (C7), 126.4 (C8), 117.3 (C9).
  • IR (KBr): 1720 cm⁻¹ (C=O), 1565 cm⁻¹ (C=N), 680 cm⁻¹ (C-Cl).

Industrial-Scale Adaptation

Continuous Flow Reactor Systems

Batch processes are transitioned to continuous flow systems for large-scale production. A tubular reactor with static mixers ensures uniform heating during POCl₃ chlorination, reducing reaction time to 2 hours and improving yield to 80–82%.

Flow system parameters :

  • Residence time : 120 minutes.
  • Temperature : 110°C.
  • Pressure : 3 bar to prevent POCl₃ vaporization.

Waste Management and Sustainability

Excess POCl₃ is recovered via fractional distillation (85–90% efficiency). Aqueous waste neutralization with calcium hydroxide generates calcium phosphate, which is filtered and repurposed as fertilizer.

Comparative Analysis of Methodologies

Method Yield Purity Scalability
Gewald + urea cyclization 65% 95% Moderate
Formic acid cyclization 78% 97% High
POCl₃ chlorination 75% 98% Industrial

Formic acid cyclization outperforms urea-based methods in yield and purity, while flow reactor systems enable industrial scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 6-substituted thienopyrimidine derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

Scientific Research Applications

  • Antiproliferative Activity: In vitro evaluations have identified halogenated thieno[3,2-d]pyrimidines, including 6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione , as having antiproliferative properties against different cancer cell lines . These compounds can induce apoptosis, independent of the cell cycle, in leukemia L1210 cell lines .
  • Antimicrobial Activity: These compounds have demonstrated selective inhibition of clinical strains of Cryptococcus neoformans .
  • PARP-1 Inhibitors: Novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, synthesized via reactions involving formamide and carbon disulfide, have been identified as potential inhibitors against Poly(ADP-ribose) polymerases-1 (PARP-1) . PARP-1 inhibitors can be used with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
  • Synthesis and Structural Studies: Thieno[3,2-d]pyrimidines can be synthesized through ring-cyclization of 2-methyl-3-aminothiophene carboxylate . Chlorination of thieno[3,2-d]pyrimidin-2,4-dione can be achieved by refluxing in phosphorous oxychloride (POCl3) .

Structure-Activity Relationship (SAR) Studies

SAR studies of thieno[3,2-d]pyrimidine analogs have helped identify core functional groups responsible for their biological activity . For instance, the presence of chlorine at the C4-position is crucial for antiproliferative activity .

###影響 Environmental Impact

Studies have shown that creatine supplementation does not significantly increase carcinogenic heterocyclic amines (HCAs) . HCAs are influenced more by diet than creatine supplementation . Creatine and/or creatinine are precursors of carcinogenic heterocyclic amines (HCAs) .

Table: Biological Activities of Thieno[3,2-d]pyrimidines

CompoundAntiproliferative ActivityAntimicrobial ActivityPARP-1 Inhibition
Halogenated thieno[3,2-d]pyrimidinesYesYesNo
Pyrano[2,3-d]pyrimidine-2,4-dione analoguesNoNoYes

Case Studies

  • Halogenated thieno[3,2-d]pyrimidines 1 and 2 were found to exhibit antiproliferative properties against several cancer cell lines . Cell cycle and apoptosis studies showed their ability to induce apoptosis independent of cell cycle . Evaluations of their antimicrobial activity lead to selective inhibition of clinical strains of Cryptococcus neoformans .
  • The formation of compound 8 was confirmed by the appearance of a signal at 6.95, 7.72 (s, 1H, 2NH, D 2O exchangeable), 7.98 (s, 1H, NH 2, D 2O exchangeable), 8.18–8.36 (d, 4H, ArH) in 1H-NMR spectra, respectively, also reaction of compound ( 1 ) with triethylorthoformate, yielded (E)-ethyl N-(6-cyano-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d] .

Comparison with Similar Compounds

7-Bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione

  • Structure : Bromine replaces chlorine at position 7 (CAS 41102-02-7; C₆H₃BrN₂O₂S).
  • Key Differences :
    • Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine result in slower nucleophilic substitution but higher stability in radical reactions.
    • Applications : Used as a versatile building block in Suzuki coupling reactions for drug discovery .

6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • Structure : Lacks the fused thiophene ring (CAS 6972-27-6; C₆H₇ClN₂O₂).
  • Key Differences: Planarity: The absence of the thieno ring reduces planarity, limiting π-π stacking interactions with biological targets. Solubility: Higher solubility in polar solvents due to reduced aromaticity.
  • Applications : Certified reference material in pharmaceutical quality control .

TAK-013 (Thieno[2,3-d]pyrimidine-2,4-dione Derivative)

  • Structure : Thiophene fused at [2,3-d] positions with additional aryl/alkyl substituents.
  • Key Differences :
    • Bioactivity : Demonstrated potent LHRH antagonism (IC₅₀ < 1 nM) due to optimized substituents enhancing receptor binding .
    • Synthetic Routes : Requires multi-step cyclization and functionalization, contrasting with the simpler halogenation of 6-chloro derivatives .

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione

  • Structure : Features a thiazole substituent at position 6 and a phenyl group at position 3.
  • Key Differences :
    • Antimicrobial Activity : Exhibited superior activity against Staphylococcus aureus (MIC = 2 µg/mL) compared to 6-chloro derivatives, highlighting the role of heterocyclic substituents .

6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-dione Derivatives

  • Structure: Partially saturated thieno ring (dihydro form).
  • Key Differences :
    • Reactivity : Undergo ring-opening reactions under basic conditions to yield 5-(alkylthio)-6-vinyluracils, unlike fully aromatic analogs .
    • Conformational Flexibility : Reduced planarity alters binding kinetics in enzyme inhibition assays.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications References
6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine Cl at position 6 214.62 Electrophilic intermediate
7-Bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine Br at position 7 247.07 Suzuki coupling precursor
6-Chloro-1,3-dimethylpyrimidine-2,4-dione Pyrimidine Cl at position 6, methyl at 1,3 190.59 Soluble reference standard
TAK-013 Thieno[2,3-d]pyrimidine Complex aryl substituents ~500 (estimated) LHRH antagonist (IC₅₀ < 1 nM)
5-Methyl-6-(thiazolyl)-3-phenyl derivative Thieno[2,3-d]pyrimidine Thiazole, phenyl groups 383.47 Antimicrobial (MIC = 2 µg/mL)

Research Findings and Trends

  • Substituent Effects : Chlorine at position 6 enhances reactivity for cross-coupling, while bromine at position 7 favors stability in metal-catalyzed reactions .
  • Biological Activity : Thiazole and phenyl substituents significantly improve antimicrobial and receptor-binding properties compared to halogen-only analogs .
  • Synthetic Challenges: Fused thieno-pyrimidines require precise cyclization conditions (e.g., thiourea intermediates and controlled temperatures) to avoid side products .

Biological Activity

6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione is a compound belonging to the thieno[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative effects against cancer cells, antimicrobial properties, and potential as a therapeutic agent.

Antiproliferative Activity

Recent studies have demonstrated that halogenated thieno[3,2-d]pyrimidines, including 6-chloro derivatives, exhibit significant antiproliferative activity against various cancer cell lines.

The presence of chlorine at the C4 position is critical for the biological activity of these compounds. In vitro evaluations indicated that 6-chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione induces apoptosis in leukemia L1210 cells and inhibits the proliferation of several cancer cell lines. The mechanism appears to be independent of the cell cycle phase, suggesting a direct effect on apoptotic pathways .

Case Studies

A structure-activity relationship (SAR) study highlighted that modifications at different positions on the thieno[3,2-d]pyrimidine scaffold influence cytotoxicity levels. For instance, compounds with halogen substitutions demonstrated enhanced activity compared to their non-halogenated counterparts. The IC50 values for 6-chloro derivatives ranged notably across various tested cell lines:

Cell Line IC50 (µM)
L1210 (leukemia)12.5
HeLa (cervical)15.0
MCF-7 (breast)18.5

This data underscores the potential of 6-chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione as a candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, 6-chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione has shown selective antimicrobial activity. It was particularly effective against clinical strains of Cryptococcus neoformans, indicating its potential use in treating fungal infections .

Inhibition of Kinase Activity

Further investigations into the compound's mechanism revealed its inhibitory effects on various protein kinases. For example:

Kinase IC50 (nM)
EGFR90
VEGFR285
CDK275

These results suggest that 6-chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione may serve as a dual-action agent targeting both cancer cell proliferation and kinase-mediated signaling pathways .

Q & A

Q. What are the standard synthetic routes for 6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives?

The synthesis typically involves cyclization and alkylation steps. For instance, 6-substituted thieno[3,2-d]pyrimidine derivatives can be synthesized via reaction of α-bromoacetyl intermediates with thioacetamide in acetic acid, followed by alkylation with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base . Reductive amination using sodium cyanoborohydride at pH 6 is another method for introducing arylaminomethyl groups, as seen in the synthesis of dihydrofolate reductase inhibitors .

Q. Which spectroscopic techniques are essential for characterizing this compound?

1H NMR, 13C NMR, and LCMS are critical for structural confirmation. For example, 1H NMR can resolve signals for methyl groups (δ 3.62–3.79 ppm) and aromatic protons (δ 6.74–7.44 ppm), while 13C NMR identifies carbonyl carbons (δ 165–170 ppm) and heterocyclic carbons . IR spectroscopy verifies functional groups like amines (3200–3400 cm⁻¹) and carbonyls (1650–1750 cm⁻¹) .

Q. What biological activities are associated with thieno[3,2-d]pyrimidine derivatives?

These compounds exhibit antimicrobial activity (e.g., against Staphylococcus aureus and Candida albicans) , inhibition of eukaryotic elongation factor-2 kinase (eEF-2K) , and dihydrofolate reductase (DHFR) inhibition, which is relevant in anticancer research .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione derivatives?

Key factors include:

  • Solvent selection : DMF promotes alkylation reactions due to its polar aprotic nature .
  • Catalysts : Potassium carbonate enhances nucleophilic substitution in alkylation steps .
  • Temperature : Reflux conditions (e.g., 60°C in THF) improve cyclization efficiency .
  • Substrate ratios : A 1:1 molar ratio of amine and aldehyde precursors minimizes side products in reductive amination .

Q. How can contradictory NMR data in structural elucidation be resolved?

  • Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity between protons and carbons.
  • Compare experimental data with computational predictions (DFT calculations) for chemical shifts .
  • Validate via alternative synthetic routes, such as modifying substituents to isolate spectral contributions .

Q. What strategies enhance the DHFR inhibitory activity of thieno[3,2-d]pyrimidine analogues?

  • Introduce arylaminomethyl groups at the 6-position to improve binding affinity, as demonstrated by compound 4f (IC₅₀ = 0.12 µM) .
  • Optimize electron-withdrawing substituents (e.g., Cl, CF₃) to stabilize interactions with the enzyme's active site .
  • Evaluate substituent effects via molecular docking and QSAR models to prioritize synthetic targets .

Q. How do substituents at the 3- and 6-positions influence antimicrobial efficacy?

  • Benzyl groups at the 3-position enhance lipophilicity, improving membrane penetration .
  • Chloro substituents at the 6-position increase electrophilicity, disrupting microbial enzyme function .
  • Quantitative structure-activity relationship (QSAR) studies can correlate logP values with MIC (minimum inhibitory concentration) data .

Data Analysis and Experimental Design

Q. What analytical methods are suitable for purity assessment during synthesis?

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .
  • GC-MS : Monitor reaction progress for volatile intermediates, as applied in the analysis of 2,4-dichloro derivatives .
  • Elemental analysis : Confirm empirical formulas (e.g., C₂₁H₂₀ClN₅O₂•0.18 H₂O) with ≤0.4% deviation .

Q. How can researchers address low yields in reductive amination steps?

  • pH control : Maintain pH 6 using acetate buffers to stabilize the imine intermediate .
  • Alternative reducing agents : Replace sodium cyanoborohydride with NaBH(OAc)₃ for acid-sensitive substrates.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate products from unreacted starting materials .

Q. What computational tools aid in designing novel analogues?

  • Molecular docking (AutoDock Vina) to predict binding modes with DHFR or eEF-2K .
  • Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and reactivity indices .
  • ADMET prediction (SwissADME) to optimize pharmacokinetic properties .

Tables for Key Data

Table 1: Representative Biological Activities of Thieno[3,2-d]pyrimidine Derivatives

CompoundTarget ActivityIC₅₀/MICKey SubstituentsReference
4fDHFR Inhibition0.12 µM6-(Naphthylaminomethyl)
Compound 6 (eEF-2K)Kinase Inhibition1.8 µM7-Amino-6-carboxamide
5a (Antimicrobial)S. aureus Inhibition8 µg/mL2-Chloro-4-(CF₃-phenoxy)

Table 2: Optimized Reaction Conditions for Alkylation

ParameterOptimal ConditionImpact on Yield
SolventDMF78–86%
BaseK₂CO₃>90% conversion
Temperature80°C (reflux)Faster kinetics

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.